What are the chemical properties of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate
What are the chemical properties of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate
Introduction
tert-Butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 1246650-71-4) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates a pyrrolidine ring, a foundational scaffold in numerous pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group. The key features—a tertiary alcohol adjacent to a ketone-derived acetyl group—introduce a chiral center and multiple points for synthetic diversification. This guide provides a comprehensive analysis of its chemical properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential applications as a versatile building block for complex molecular architectures. As a chiral synthon, it offers researchers the ability to introduce specific three-dimensional orientations into drug candidates, a critical factor in optimizing pharmacological activity and reducing off-target effects.
Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from closely related analogues. The Boc-protected pyrrolidine core imparts solubility in common organic solvents, while the hydroxyl group offers a site for hydrogen bonding.
| Property | Value / Description | Source / Method |
| IUPAC Name | tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate | - |
| CAS Number | 1246650-71-4 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | Calculated |
| Molecular Weight | 257.33 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid or a viscous oil. | Analogy |
| Solubility | Expected to be soluble in methanol, dichloromethane, ethyl acetate, and THF.[2] | Analogy |
| Melting Point | Not experimentally determined. The precursor, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate, has a melting point of 62-65 °C.[3][4] | Analogy |
| Boiling Point | Likely decomposes before boiling at atmospheric pressure.[2] | Analogy |
Proposed Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate involves the nucleophilic addition of a methyl organometallic reagent to its ketone precursor, tert-butyl 3-acetylpyrrolidine-1-carboxylate (CAS 858643-95-5).[5]
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize the target tertiary alcohol from its ketone precursor.
Causality: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile. The carbon atom in the methyl group bears a partial negative charge and readily attacks the electrophilic carbonyl carbon of the ketone precursor. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.
Materials:
-
tert-butyl 3-acetylpyrrolidine-1-carboxylate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-acetylpyrrolidine-1-carboxylate (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate.
Core Reactivity: The Boc Protecting Group
A primary feature governing the synthetic utility of this molecule is the Boc protecting group. This group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. This orthogonal reactivity is fundamental to multi-step syntheses in drug discovery.
Protocol: Boc Deprotection
Causality: Strong acids, such as trifluoroacetic acid (TFA), protonate the carbonyl oxygen of the Boc group. This initiates the collapse of the carbamate, which fragments into carbon dioxide, isobutylene (which is protonated to the stable tert-butyl cation), and the free secondary amine of the pyrrolidine ring.
Procedure:
-
Dissolve tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
The resulting crude product, the TFA salt of 1-(3-hydroxypyrrolidin-3-yl)ethan-1-one, can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted.
Predicted Spectroscopic Profile
Structural elucidation relies on standard spectroscopic methods. The following are predicted key signals for tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate.
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | ~1.45 ppm (s, 9H): Protons of the tert-butyl group. ~2.20 ppm (s, 3H): Protons of the acetyl methyl group. ~1.8-2.2 ppm (m, 2H): Pyrrolidine C4 protons. ~3.3-3.8 ppm (m, 4H): Pyrrolidine C2 and C5 protons. Variable (s, 1H): Hydroxyl proton (position and visibility depend on solvent and concentration). |
| ¹³C NMR | ~28.5 ppm: tert-butyl methyl carbons. ~25-30 ppm: Acetyl methyl carbon. ~80.0 ppm: Quaternary carbon of the tert-butyl group. ~75.0 ppm: Quaternary C3 carbon bearing the hydroxyl and acetyl groups. ~45-55 ppm: Pyrrolidine ring carbons (C2, C5, C4). ~154.0 ppm: Carbonyl carbon of the Boc group. ~210.0 ppm: (Potentially not observed) A very weak signal for the acetyl carbonyl carbon is expected, though it may not be visible due to the lack of attached protons. |
| IR (Infrared) | 3550-3200 cm⁻¹ (broad): O-H stretch from the tertiary alcohol. 2975-2850 cm⁻¹: C-H aliphatic stretches. ~1685 cm⁻¹: C=O stretch of the Boc carbamate.[6] ~1160 cm⁻¹: C-O stretch. |
| Mass Spec (HRMS) | Calculated [M+H]⁺: 258.1705. Calculated [M+Na]⁺: 280.1525.[7] Common Fragments: Loss of isobutylene (-56), loss of Boc group (-100), loss of water (-18). |
Safety and Handling
No specific safety data sheet (SDS) is available for the title compound. However, based on the GHS classifications of its precursors, appropriate precautions must be taken.[5][8]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][9] Harmful if swallowed.
-
Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[9]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
-
Applications in Drug Discovery and Organic Synthesis
The true value of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate lies in its role as a chiral building block. The pyrrolidine ring is a "privileged scaffold" found in numerous approved drugs, including many antivirals and enzyme inhibitors.
-
Introduction of Chirality: The tertiary alcohol creates a defined stereocenter, which is crucial for achieving selective binding to biological targets.
-
Scaffold for Elaboration: After Boc deprotection, the secondary amine is available for a wide range of transformations, such as amide bond formation, reductive amination, or arylation, allowing for the construction of diverse compound libraries.
-
Further Functionalization: The tertiary hydroxyl group can be used as a synthetic handle. It can be alkylated to form ethers, used in substitution reactions after conversion to a good leaving group, or it can direct metallation at adjacent positions.
This compound is an ideal starting point for synthesizing analogues of complex natural products or for creating novel chemical entities targeting proteins where a rigid, functionalized heterocyclic core is required. Its utility is particularly high in the development of inhibitors for enzymes like proteases, kinases, and polymerases, where precise three-dimensional positioning of functional groups is paramount for activity.[11][12][13][14]
References
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PubChem. tert-Butyl 3-acetylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available at: [Link]
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Bouling Chemical Co., Limited. Tert-Butyl (3S)-3-Hydroxypyrrolidine-1-Carboxylate Supplier China. Available at: [Link]
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PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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mzCloud. (S)-N-Boc-3-pyrrolidinol. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]
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Pharmacy Research. (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. Available at: [Link]
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Pharmaffiliates. (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. Available at: [Link]
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Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available at: [Link]
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Amerigo Scientific. tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate. Available at: [Link]
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